molecular formula C16H15N B3733091 2-(4-ethylphenyl)indolizine

2-(4-ethylphenyl)indolizine

Cat. No. B3733091
M. Wt: 221.30 g/mol
InChI Key: JUYXHZNGDLGJMP-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)indolizine is a derivative of indolizine, which is a nitrogen-containing heterocycle . Indolizine is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids .


Chemical Reactions Analysis

Indolizine serves as a precursor for widespread indolizidine alkaloids . The synthesis of indolizines has been based on classical methodologies such as Scholtz or Chichibabin reactions . New strategies include transition metal-catalyzed reactions and approaches based on oxidative coupling . Radical-induced synthetic approaches are also used .

Scientific Research Applications

1. Pharmacological Applications

2-(4-ethylphenyl)indolizine derivatives exhibit pharmacological potential. For instance, a study discussed a pyrrolo[2,1,5-cd]indolizine derivative, NNC 45-0095, which has high affinity for the estrogen receptor and may be useful in protecting against bone loss in post-menopausal osteoporosis (Jørgensen et al., 2000).

2. Antitubercular Activity

Indolizine derivatives have shown potential in treating tuberculosis. Research has demonstrated that certain indolizine compounds, including those with an ethyl ester group, are active against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Venugopala et al., 2021); (Khedr et al., 2017).

3. Potential in Optoelectronics and Biomolecular Labeling

Novel 2,5-diaryl-indolizines have been synthesized with promising applications in optoelectronics and biomolecular labeling. Their photophysical and electrochemical properties suggest their utility in these fields (Amaral et al., 2014).

4. Synthesis of Diverse Indolizine Derivatives

Research has led to the synthesis of various indolizine derivatives, some showing selective antibacterial activity against Mycobacterium tuberculosis. These compounds often require specific substituents for optimal activity (Gundersen et al., 2007); (Liu et al., 2017).

5. Anticancer Activity

Certain pyrido[2,3-b]indolizine derivatives have been found effective against colorectal cancer cell lines, indicating their potential as anticancer agents. The presence of specific hydroxyl groups in these compounds enhances their activity against these cell lines (Boot et al., 2014).

6. Larvicidal Activity

Ethyl 3-substituted-7-methylindolizine-1-carboxylates, synthesized through microwave-assisted methods, have demonstrated larvicidal properties against Anopheles arabiensis, a mosquito vector of malaria (Chandrashekharappa et al., 2018).

7. Fluorescence-based Applications

Indolizino[3,2-c]quinolines, a new class of fluorophores, have been developedshowing unique optical properties suitable for use as fluorescent probes in aqueous systems. This advancement opens up possibilities for their use in various biomedical applications, such as imaging and diagnostics (Park et al., 2015).

8. Anticancer and Antimicrobial Activities

Indolizine derivatives have been synthesized and evaluated for their anticancer and antimicrobial potentials. Some derivatives have shown effectiveness against the MCF-7 cell line and moderate activity against pathogens like Staphylococcus aureus and Escherichia coli, highlighting their potential in treating cancer and infections (Naik et al., 2022).

9. Synthesis and Potential as COX-2 Inhibitors

Novel indolizine scaffolds have been synthesized, showing potential as cyclooxygenase-2 (COX-2) inhibitors. These compounds could be important in managing inflammation and pain, as indicated by molecular modelling studies (Chandrashekharappa et al., 2018).

10. Role in Inducing Apoptosis in Cancer Cells

An indolizine derivative has been shown to induce apoptosis in HepG2 cells through the mitochondria p53 pathway, suggesting its potential as a potent inhibitor against liver cancer (Liu et al., 2019).

Safety and Hazards

Indolizine can cause skin irritation and serious eye irritation . Precautionary measures include washing hands and skin thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-(4-ethylphenyl)indolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-2-13-6-8-14(9-7-13)15-11-16-5-3-4-10-17(16)12-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYXHZNGDLGJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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